![molecular formula C24H17FN2O2S B2959199 5-Benzyl-3-[(4-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione CAS No. 892307-10-7](/img/structure/B2959199.png)
5-Benzyl-3-[(4-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Benzyl-3-[(4-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione is a useful research compound. Its molecular formula is C24H17FN2O2S and its molecular weight is 416.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Metal-Induced Synthesis and Chemical Bond Formation
One of the primary scientific applications of complex molecules like 5-Benzyl-3-[(4-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione involves the metal-induced synthesis of heterocyclic systems. Tandon and Lucas (2008) demonstrated the formation of novel heterotricyclic systems through nickel-induced reactions, showcasing the potential for creating intricate molecular architectures (Tandon & Lucas, 2008). This research highlights the significance of metal catalysts in facilitating complex bond formations, a principle that can be extended to the synthesis of this compound and related compounds.
Fluorophore Design and Self-Assembly
The design and synthesis of fluorophores represent another critical area of application. Ramachandran et al. (2014) developed a series of dimeric tetracyclic dilactam fluorophores, which showed enhanced emission properties and the formation of molecular aggregates through hydrogen-bonding (Ramachandran et al., 2014). Such research underlines the potential of complex cyclic compounds in the development of new materials with specific optical properties, suggesting possible applications for compounds like this compound in the creation of novel fluorophores and materials capable of self-assembly.
Mécanisme D'action
The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. Quinazolinone and quinazoline derivatives, which this compound is related to, possess a wide range of biological properties and their mechanisms of action involve interactions with various biological targets .
Orientations Futures
The future directions for research on this compound could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could provide valuable information for the development of new drugs and therapies. The compound could also be evaluated in the field of medicinal chemistry and other relevant areas .
Propriétés
IUPAC Name |
3-benzyl-1-[(4-fluorophenyl)methyl]-4aH-[1]benzothiolo[3,2-d]pyrimidin-1-ium-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN2O2S/c25-18-12-10-17(11-13-18)14-26-21-19-8-4-5-9-20(19)30-22(21)23(28)27(24(26)29)15-16-6-2-1-3-7-16/h1-13,22H,14-15H2/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRVOWCHKRKLNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3C(=[N+](C2=O)CC4=CC=C(C=C4)F)C5=CC=CC=C5S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN2O2S+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2959118.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)picolinamide](/img/structure/B2959120.png)

![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(2,3-dimethoxyphenyl)urea](/img/structure/B2959124.png)
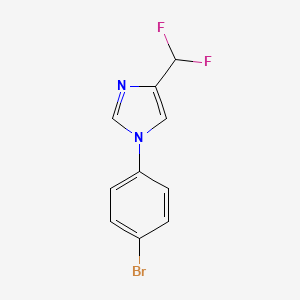
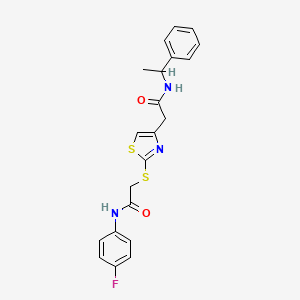
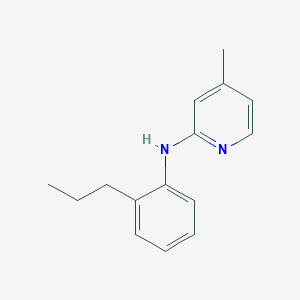
![N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-nitro-4-(trifluoromethyl)aniline](/img/structure/B2959128.png)
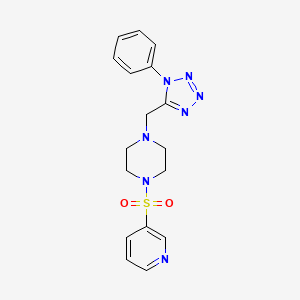
![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-(methylthio)benzamide](/img/structure/B2959135.png)
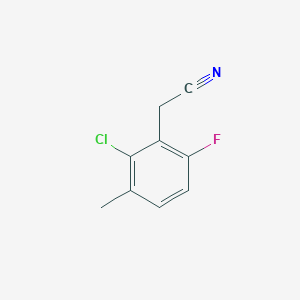
![(4-chlorophenyl)methyl N-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]carbamate](/img/structure/B2959139.png)